5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile
Description
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile is a benzonitrile derivative featuring a fluoro-substituted aromatic ring, an ethoxy linker, and a piperidine moiety. Its applications span medicinal chemistry (e.g., kinase inhibitors, PROTACs) and materials science, where it may serve as an intermediate for further functionalization .
Properties
IUPAC Name |
5-fluoro-2-(2-piperidin-1-ylethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-13-4-5-14(12(10-13)11-16)18-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLRIRFYUCCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-hydroxybenzonitrile and 2-chloroethylpiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The nucleophilic substitution reaction occurs, where the hydroxyl group of 5-fluoro-2-hydroxybenzonitrile is replaced by the 2-(piperidin-1-yl)ethoxy group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile involves:
Molecular Targets: The compound interacts with specific receptors or enzymes in biological systems.
Pathways Involved: It modulates signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas from evidence.
Morpholine vs. Piperidine Derivatives
The substitution of piperidine (six-membered amine ring) with morpholine (oxygen-containing ring) in LD-2221 reduces basicity and increases polarity due to morpholine’s electronegative oxygen. This may enhance solubility but reduce membrane permeability compared to the target compound . Piperidine’s higher basicity could favor interactions with acidic biological targets (e.g., kinases) through charge-charge interactions .
Functionalization Potential: Boronic Ester (PN-4667)
PN-4667 includes a boronic ester at the 4-position, enabling its use in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures. This makes PN-4667 a versatile intermediate, unlike the target compound, which lacks this reactive handle .
Linker Impact: Ethoxy vs. Direct Substitution
The absence of the ethoxy linker in 5-fluoro-2-(piperidin-1-yl)benzonitrile (Ref: 10-F550907) shortens the molecule, increasing lipophilicity (clogP ~2.5 vs. ~1.8 for the target compound). This could enhance blood-brain barrier penetration but reduce water solubility, limiting its utility in aqueous formulations .
Bulkier Substituents: Piperazine-Propanoyl Derivatives
The compound from incorporates a piperazine-propanoyl-fluorophenoxy group, significantly increasing steric bulk (MW 371.38 vs. 262.32). This may hinder binding to compact active sites but improve selectivity for larger protein pockets.
Reactive Groups: Aminooxy vs. Ether Linkages
5-Fluoro-2-(isopropylideneaminooxy)benzonitrile (CAS 868271-04-9) features a labile aminooxy group, which can undergo hydrolysis or participate in oxime ligation. This contrasts with the stable ethoxy linker in the target compound, making it more suitable for prodrug strategies or bioconjugation .
Biological Activity
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzonitrile core substituted with a fluorine atom and an ethoxy group linked to a piperidine ring. This structure contributes to its lipophilicity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound involves interaction with specific molecular targets in biological systems. It is believed to modulate various signaling pathways, influencing cellular functions and physiological responses. The compound's mechanism can be summarized as follows:
- Molecular Targets : Interacts with receptors or enzymes.
- Pathways : Modulates signaling pathways leading to changes in cell proliferation, survival, and apoptosis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that piperidyl phosphoramidate analogues demonstrate potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that this compound may possess similar growth inhibitory effects.
Neuropharmacological Effects
The compound is also being investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier, attributed to its lipophilic nature, positions it as a promising candidate for conditions such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmitter degradation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile | Pyrrolidine ring | Similar anticancer activity |
| 2-[2-(Piperidin-1-yl)ethoxy]benzonitrile | No fluorine atom | Reduced reactivity |
The presence of the fluorine atom in this compound enhances its reactivity compared to similar compounds lacking this feature, potentially increasing its binding affinity to biological targets.
Case Studies and Research Findings
- Inhibition of Cell Proliferation : A study evaluating the growth inhibitory activity of novel haloethyl phosphoramidate analogues found that similar compounds exhibited significant inhibition of L1210 cell proliferation . This highlights the potential of this compound in cancer therapy.
- Neuroprotective Effects : Research on piperidine derivatives has shown their capability to improve cognitive function by inhibiting AChE and BuChE enzymes, suggesting that this compound may also contribute positively to neuropharmacological outcomes .
- Synthetic Pathways : The synthesis of this compound typically involves nucleophilic substitution reactions under specific conditions, facilitating the development of various derivatives for further biological testing.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile, and how can purity be ensured?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-fluoro-2-hydroxybenzonitrile with a piperidine-containing alkylating agent (e.g., 2-chloroethylpiperidine) in the presence of a base like cesium carbonate in DMF at 80–100°C for 12–24 hours . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity (>95%) is verified using HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include the benzonitrile carbon (~115 ppm in ¹³C NMR) and the piperidinyl ethoxy protons (δ 2.5–3.5 ppm in ¹H NMR) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆FN₂O: 265.1218) .
- IR : Stretching frequencies for nitrile (~2230 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) groups .
Q. What is the hypothesized mechanism of action in biological systems?
The compound’s piperidinyl ethoxy and fluorobenzonitrile motifs suggest interactions with enzymes or receptors. For instance, structurally similar benzonitrile derivatives inhibit xanthine oxidoreductase (XOR) by binding to its molybdenum center . Computational docking studies (e.g., AutoDock Vina) can predict affinity for targets like CNS receptors or metabolic enzymes .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing over-reaction .
Q. How to resolve contradictory data in biological assays (e.g., inhibition vs. activation)?
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear effects.
- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to assess selectivity against related enzymes/receptors .
- Structural Analogues : Compare activity of derivatives (e.g., replacing piperidine with morpholine) to isolate critical functional groups .
Q. What computational strategies predict metabolic stability and toxicity?
Q. How to address stability issues during storage and handling?
- Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation and moisture absorption .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Common degradants include hydrolysis products (e.g., 5-fluoro-2-hydroxybenzonitrile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
